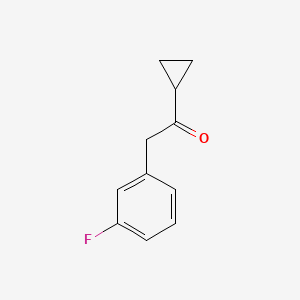

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-cyclopropyl-2-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLIJFPNHKJLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653563 | |

| Record name | 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952722-64-4 | |

| Record name | 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: A Technical Guide

Introduction

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is a ketone derivative with potential applications in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring a cyclopropyl ring, a carbonyl group, and a fluorinated phenyl ring, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this molecule.

The structural formula of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is C₁₁H₁₁FO, with a molecular weight of 178.20 g/mol .[1] A thorough understanding of its spectroscopic properties is crucial for confirming its synthesis, assessing its purity, and elucidating its role in various chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, both ¹H and ¹³C NMR are essential for its characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is predicted to exhibit distinct signals corresponding to the protons in the cyclopropyl ring, the methylene bridge, and the 3-fluorophenyl group. The aromatic protons are expected in the downfield region of the spectrum (δ 6.8-7.4 ppm), while the cyclopropyl protons will appear in the upfield region (δ 0.4-1.3 ppm).[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | td | 1H | H-5' |

| ~7.05 | m | 2H | H-4', H-6' |

| ~6.95 | dt | 1H | H-2' |

| ~3.85 | s | 2H | H-2 |

| ~1.90 | m | 1H | H-1" |

| ~1.10 | m | 2H | H-2"a, H-3"a |

| ~0.90 | m | 2H | H-2"b, H-3"b |

Causality behind Predicted Shifts and Multiplicities:

-

Aromatic Protons (H-2', H-4', H-5', H-6'): The electron-withdrawing nature of the fluorine atom and the carbonyl group deshields the aromatic protons, causing them to resonate at higher chemical shifts. The proton at the 5' position is expected to be a triplet of doublets due to coupling with the adjacent protons and the fluorine atom. The other aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

Methylene Protons (H-2): These protons are adjacent to the carbonyl group, which deshields them, leading to a predicted chemical shift of around 3.85 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Cyclopropyl Protons (H-1", H-2", H-3"): The protons of the cyclopropyl group are highly shielded and therefore appear at low chemical shifts. The methine proton (H-1") will be a multiplet due to coupling with the methylene protons of the cyclopropyl ring and the methylene bridge protons. The diastereotopic methylene protons of the cyclopropyl ring (H-2" and H-3") will also show complex multiplet patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C-1 (C=O) |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-3' |

| ~137 (d, ³JCF ≈ 8 Hz) | C-1' |

| ~130 (d, ³JCF ≈ 8 Hz) | C-5' |

| ~124 (d, ⁴JCF ≈ 3 Hz) | C-6' |

| ~116 (d, ²JCF ≈ 21 Hz) | C-4' |

| ~114 (d, ²JCF ≈ 22 Hz) | C-2' |

| ~45 | C-2 |

| ~18 | C-1" |

| ~11 | C-2", C-3" |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C-1): The carbonyl carbon is highly deshielded and is predicted to appear at a chemical shift of approximately 208 ppm.[2]

-

Aromatic Carbons (C-1' to C-6'): The carbon directly attached to the fluorine atom (C-3') will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to the fluorine atom. Their chemical shifts are influenced by the inductive effect of the fluorine and the substituent effect of the ethanone group.

-

Methylene Carbon (C-2): This carbon, being adjacent to the carbonyl group, will be deshielded and is expected around 45 ppm.

-

Cyclopropyl Carbons (C-1", C-2", C-3"): The carbons of the cyclopropyl ring are shielded and will appear at upfield chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one will be dominated by a strong absorption band corresponding to the carbonyl group.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3080-3000 | Medium | Aromatic and Cyclopropyl C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₂) |

| ~1690 | Strong | C=O stretch (ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

Interpretation of Key Absorptions:

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption around 1690 cm⁻¹, which is characteristic of the carbonyl stretching vibration in an alkyl-aryl ketone.[3]

-

C-F Stretch: A strong band around 1250 cm⁻¹ is anticipated for the C-F stretching vibration.[4]

-

C-H Stretches: Aromatic and cyclopropyl C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methylene C-H stretches are found just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 109 | [M - C₄H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| 69 | [C₄H₅O]⁺ |

Major Fragmentation Pathways:

The primary fragmentation of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one under EI conditions is expected to involve cleavage of the bonds adjacent to the carbonyl group.

-

α-Cleavage: The most likely fragmentation is the cleavage of the bond between the carbonyl carbon and the cyclopropyl group, leading to the formation of a stable acylium ion. Another α-cleavage can result in the loss of the 3-fluorobenzyl radical.

-

Loss of the Cyclopropylcarbonyl Group: This would result in a fragment with an m/z of 109, corresponding to the 3-fluorobenzyl cation.

-

Formation of the Phenyl Cation: Loss of the entire side chain can lead to the formation of the phenyl cation at m/z 77.

-

Formation of the Cyclopropylcarbonyl Cation: Cleavage of the bond between the carbonyl group and the methylene bridge would yield the cyclopropylcarbonyl cation at m/z 69.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed in this guide.

NMR Sample Preparation

-

Weigh approximately 5-10 mg of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

IR Spectroscopy

-

Place a drop of the neat liquid sample of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one between two sodium chloride (NaCl) plates.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Visualizations

Molecular Structure and Key NMR Correlations

Caption: Molecular structure with predicted ¹H NMR chemical shifts.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathway in EI-MS.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the identification and characterization of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. This information is invaluable for researchers working with this compound, ensuring the integrity of their materials and the reliability of their experimental results.

References

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform IR spectra of C-F stretch. Retrieved from [Link]

Sources

Technical Monograph: Biological & Synthetic Potential of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

[1]

Executive Summary

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS: 952722-64-4) is a specialized fluorinated building block characterized by a cyclopropyl ketone core flanked by a 3-fluorophenyl moiety.[1][2][3][4][5] While often overshadowed by its regioisomer (the 2-fluorophenyl intermediate used in Prasugrel synthesis), the 3-fluoro variant represents a critical scaffold for Structure-Activity Relationship (SAR) profiling in medicinal chemistry.[1]

Its primary utility lies in three domains:

-

Pharmacophore Modulation: Serving as a bioisostere to probe metabolic stability and receptor binding affinity (specifically in 5-HT2C agonists and kinase inhibitors).[1]

-

Direct Biological Activity: Emerging in vitro data suggests anti-inflammatory potential via cytokine suppression.

-

Metabolic Reference Standards: Used to calibrate analytical methods for detecting impurities in thienopyridine antiplatelet drugs.

Part 1: Chemical Profile & Structural Biology[1]

Physicochemical Properties

| Property | Specification |

| IUPAC Name | 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one |

| CAS Number | 952722-64-4 |

| Molecular Formula | C₁₁H₁₁FO |

| Molecular Weight | 178.20 g/mol |

| Appearance | Pale yellow oil to liquid |

| Density | ~1.192 g/cm³ |

| Boiling Point | ~248°C (Predicted) |

| Solubility | Soluble in DCM, Methanol, DMSO; Insoluble in water |

Structural Activity Logic

The molecule combines two "privileged structures" in drug design:

-

Cyclopropyl Group:

-

Metabolic Stability: The strained ring (60° bond angles) resists oxidative metabolism better than isopropyl or ethyl groups, extending the half-life of derived compounds.

-

Conformational Restriction: It locks the ketone (or subsequent amine) into a specific vector, enhancing binding selectivity for GPCRs and kinases.

-

-

3-Fluorophenyl Moiety:

-

Electronic Modulation: The fluorine atom at the meta position exerts an electron-withdrawing effect, altering the pKa of adjacent functional groups and influencing metabolic oxidation rates (blocking P450 attack at the C3 position).

-

Lipophilicity: Increases membrane permeability compared to the non-fluorinated parent.

-

Part 2: Biological Activity & Therapeutic Applications[1][7][8][9][10]

Direct Activity: Anti-Inflammatory Potential

Recent screenings suggest that 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one possesses intrinsic anti-inflammatory properties.[1]

-

Mechanism: Suppression of pro-inflammatory mediators (TNF-α, IL-6).[1]

-

Context: Unlike NSAIDs which target COX enzymes, cyclopropyl ketones often act by modulating upstream signaling pathways or acting as soft electrophiles that interact with cysteine residues in inflammatory signaling proteins.

Indirect Activity: Precursor to Bioactive Scaffolds

This compound is a "divergent intermediate." It is chemically transformed into high-potency drugs.[1]

A. 5-HT2C Receptor Agonists (CNS Disorders)

Through reductive amination, the ketone is converted into N-alkylated cyclopropylamines.[1] The 3-fluoro substitution is critical here; it often improves selectivity for the 5-HT2C receptor over the cardiotoxic 5-HT2B receptor, a major hurdle in obesity and schizophrenia drug development.[1]

B. Kinase Inhibitors (Oncology)

The scaffold is used to synthesize Aurora Kinase B inhibitors. The fluorophenyl group fits into the hydrophobic pocket of the ATP-binding site, while the cyclopropyl group occupies the solvent-exposed region, improving solubility.[1]

C. Prasugrel Impurity Profiling

The 2-fluoro isomer is the key intermediate for Prasugrel (antiplatelet).[1] The 3-fluoro isomer (this compound) is a critical "negative control" or impurity standard used to validate the regioselectivity of the manufacturing process.[1]

Part 3: Experimental Workflows

Synthesis Protocol (Friedel-Crafts Acylation)

Note: This protocol is a standardized adaptation for research scale.

Reagents: 3-Fluorophenylacetic acid, Thionyl chloride, Cyclopropylmagnesium bromide, N,O-Dimethylhydroxylamine (Weinreb amide route).[1]

Step-by-Step:

-

Activation: Dissolve 3-fluorophenylacetic acid (10 mmol) in DCM. Add Thionyl chloride (12 mmol) and catalytic DMF. Reflux for 2 hours to form the acid chloride.

-

Weinreb Amide Formation: React the acid chloride with N,O-Dimethylhydroxylamine hydrochloride (11 mmol) and Pyridine (22 mmol) at 0°C. Stir for 4 hours.

-

Grignard Addition: Cool the Weinreb amide solution to -78°C. Slowly add Cyclopropylmagnesium bromide (1.2 eq).

-

Quench: Stir for 1 hour, then quench with saturated NH₄Cl.

-

Purification: Extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane/EtOAc 9:1).

In Vitro Anti-Inflammatory Assay (Cytokine Suppression)

Objective: Determine IC50 for TNF-α inhibition in LPS-stimulated macrophages.[1]

-

Cell Culture: Seed RAW 264.7 macrophages (10⁵ cells/well) in 96-well plates.

-

Treatment: Pre-treat cells with the compound (0.1 - 50 µM) for 1 hour.[1]

-

Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation. Incubate for 24 hours.

-

Quantification: Collect supernatant. Measure TNF-α levels using a commercial ELISA kit.[1]

-

Control: Use Dexamethasone (1 µM) as a positive control.

Part 4: Visualization of Pathways

Diagram 1: Synthetic Divergence & Biological Utility

This diagram illustrates how the ketone serves as a hub for creating diverse bioactive classes.

Caption: Synthetic tree demonstrating the transformation of the core ketone into neuroactive amines, kinase inhibitors, and its role in quality control.[1]

Diagram 2: Structure-Activity Relationship (SAR) Logic

Comparing the 3-fluoro (Target) vs. 2-fluoro (Prasugrel) isomers.[1]

Caption: SAR comparison showing how shifting the fluorine position from ortho (2-F) to meta (3-F) drastically alters biological targeting (Platelet vs. CNS).

References

-

Smolecule. (2023).[6][7] 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: Synthesis, Characterization, and Biological Activity. Smolecule Compound Database. Link[1]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15289941, 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (Isomer Reference).[1] PubChem.[8] Link[1]

-

HSP Pharma. (2024). Prasugrel Intermediates and Impurity Profiling: 1-cyclopropyl-2-(2-fluorophenyl)ethanone.[1][8][9] Sunshine Pharma.[8] Link

-

Talele, T. T. (2016).[10] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[11][10] Journal of Medicinal Chemistry, 59(19), 8712-8756. Link[1]

-

Cheng, J., et al. (2019). Design of Fluorinated Cyclopropane Derivatives leading to Selective Serotonin 2C (5-HT2C) Receptor Agonists.[1][5] Journal of Medicinal Chemistry / NIH. Link

Sources

- 1. Buy 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | 952722-64-4 [smolecule.com]

- 2. 1071842-61-9|1-Cyclopropyl-2-(4-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. 952722-64-4|1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 7. iris.unipa.it [iris.unipa.it]

- 8. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. longdom.org [longdom.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, a key building block in contemporary medicinal chemistry. This document moves beyond a simple recitation of data, offering a deep dive into the experimental methodologies and theoretical underpinnings that govern the behavior of this compound. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this guide serves as a practical resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules. All protocols are designed as self-validating systems, ensuring reproducibility and scientific rigor.

Introduction

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS No. 952722-64-4) is a fluorinated aryl cyclopropyl ketone with growing significance as a synthetic intermediate.[1][2][3] Its structural motifs—a cyclopropyl ring, a carbonyl group, and a meta-substituted fluorophenyl ring—impart a unique combination of steric and electronic properties that are of considerable interest in the design of novel therapeutic agents.[4] The cyclopropyl group can act as a metabolically stable bioisostere for other functionalities, while the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and engage in specific interactions with biological targets.[4]

This guide will systematically explore the synthesis, purification, and detailed characterization of its key physicochemical parameters, including spectroscopic, physical, and partitioning properties.

Synthesis and Structural Elucidation

The synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one can be approached through several established synthetic strategies. The two most prominent methods are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling, each with its own set of advantages and considerations.[4]

Synthetic Pathways

A critical aspect of synthesizing this molecule is the strategic formation of the carbon-carbon bond between the cyclopropyl carbonyl moiety and the 3-fluorophenyl group.

This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an activated aromatic ring in the presence of a Lewis acid catalyst.[5] For the synthesis of the target compound, this would typically involve the acylation of a suitable 3-fluorophenyl precursor with cyclopropylacetyl chloride.

Rationale: This method is often direct and utilizes readily available starting materials. The choice of a Lewis acid, such as aluminum chloride (AlCl₃), is critical for the generation of the acylium ion electrophile.[6] However, Friedel-Crafts reactions can be limited by substrate scope and may suffer from issues of regioselectivity, particularly with substituted benzenes.

A more modern and versatile approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This involves the reaction of an organoboron compound, such as 3-fluorophenylboronic acid, with an organic halide or triflate.[8]

Rationale: The Suzuki-Miyaura coupling is renowned for its high functional group tolerance and excellent yields under relatively mild conditions.[5] For the synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, this could involve the coupling of 3-fluorophenylboronic acid with a suitable cyclopropyl methyl ketone derivative.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount and is achieved through a combination of spectroscopic techniques.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl group, the methylene protons adjacent to the carbonyl group, and the protons of the cyclopropyl ring. The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine coupling.[9] The cyclopropyl protons will exhibit characteristic upfield shifts and complex multiplets due to geminal and vicinal coupling.[9]

-

¹³C NMR: The carbon NMR spectrum will be characterized by a downfield resonance for the carbonyl carbon. The aromatic carbons will show splitting due to carbon-fluorine coupling, providing valuable information about the substitution pattern.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring, with its chemical shift being indicative of the electronic environment.[9]

Table 1: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| ¹H | 6.8 - 7.4 | m |

| ¹H | 3.2 - 3.5 | s |

| ¹H | 0.8 - 1.3 | m |

| ¹³C | ~208 | s |

| ¹³C | 161-164 (¹JCF ≈ 245 Hz) | d |

| ¹³C | 113-131 | m |

| ¹³C | ~45 | s |

| ¹³C | ~18 | s |

| ¹³C | ~10 | s |

| ¹⁹F | -110 to -125 | m |

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone functional group.

Expected Absorption:

-

C=O Stretch: A strong, sharp peak is anticipated in the range of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the cyclopropyl ring can influence the exact position of this band.

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 178.20 g/mol is expected.

-

Key Fragments: Fragmentation is likely to occur via cleavage of the bonds adjacent to the carbonyl group, leading to the formation of cyclopropylcarbonyl and 3-fluorobenzyl cations.

Physicochemical Properties

The physicochemical properties of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one are crucial for its handling, formulation, and biological activity.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁FO | [9] |

| Molecular Weight | 178.20 g/mol | [9] |

| CAS Number | 952722-64-4 | [1][2][3] |

| Appearance | Liquid at room temperature | [9] |

| Boiling Point | ~247.9 °C at 760 mmHg | [9] |

| Density | ~1.192 g/cm³ | [9] |

| Melting Point | Not available (below room temp.) | |

| pKa (predicted) | ~19-20 |

| logP (predicted) | ~2.5 | |

Solubility

Based on its structure, 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in water is anticipated to be low due to the predominantly nonpolar nature of the molecule.

Acidity (pKa)

The α-protons adjacent to the carbonyl group are weakly acidic. The pKa of these protons is estimated to be in the range of 19-20, typical for ketones. This property is important for understanding its reactivity in base-catalyzed reactions.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug design, as it influences a molecule's ability to cross biological membranes. The predicted logP for this compound suggests it is moderately lipophilic.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.

Synthesis via Friedel-Crafts Acylation (Representative Protocol)

This protocol is adapted from standard Friedel-Crafts acylation procedures.[6]

Materials:

-

3-Fluoroanisole

-

Cyclopropylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of cyclopropylacetyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.

-

After the addition is complete, add 3-fluoroanisole (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Determination of Boiling Point

The boiling point can be determined using a micro-distillation apparatus under atmospheric pressure.

Determination of pKa (UV-Vis Spectrophotometric Method)

This method is suitable for compounds with a chromophore whose absorbance changes with protonation state.[10]

Procedure:

-

Prepare a series of buffer solutions with known pH values.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Add a small aliquot of the stock solution to each buffer solution to create a series of solutions with varying pH.

-

Measure the UV-Vis spectrum of each solution.

-

Plot absorbance at a specific wavelength (where the absorbance changes significantly with pH) against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Determination of logP (Shake-Flask Method)

The shake-flask method followed by HPLC analysis is a reliable way to determine the logP value.[11]

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a solution of the compound in either the n-octanol or water phase.

-

Mix the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.

-

Allow the phases to separate completely.

-

Carefully sample each phase and determine the concentration of the compound in each using a validated HPLC method.

-

Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is a valuable synthetic intermediate with a unique combination of structural features. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and key physicochemical properties. The experimental protocols and theoretical explanations contained herein are intended to provide researchers with the necessary tools to confidently synthesize, handle, and utilize this compound in their research and development endeavors.

References

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9. Retrieved from [Link]

- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. Retrieved from [Link]

-

Southern Illinois University Edwardsville. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-2-(2-fluorophenyl)ethanone. Retrieved from [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone. Retrieved from [Link]

-

Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

Sources

- 1. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 1-Cyclopropyl-2-(4-fluorophenyl)ethanone | 1071842-61-9 | Benchchem [benchchem.com]

- 3. 952722-64-4|1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Buy 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | 952722-64-4 [smolecule.com]

- 10. ishigirl.tripod.com [ishigirl.tripod.com]

- 11. LogP / LogD shake-flask method [protocols.io]

Molecular weight of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

An In-Depth Technical Guide to the Molecular Weight of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, with a primary focus on the determination and significance of its molecular weight. As a fluorinated ketone, this compound and its structural analogs serve as critical intermediates in organic synthesis and medicinal chemistry. An accurate understanding of its molecular weight is fundamental for stoichiometric calculations, analytical characterization, and regulatory documentation. This document details the theoretical calculation of its molecular weight from its chemical formula, presents its key physicochemical properties, and outlines a self-validating experimental protocol for its empirical verification using mass spectrometry.

Introduction: A Profile of a Key Synthetic Building Block

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is an organic compound featuring a cyclopropyl group, a ketone functional group, and a 3-fluorophenyl moiety.[1] Its unique structural combination makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, structurally related cyclopropyl ketones are known intermediates in the synthesis of antiplatelet agents like Prasugrel, highlighting the importance of this chemical class in drug discovery and development.[2][3]

The fluorine atom at the meta-position of the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive feature for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Given its role as a precise building block, an exact knowledge of its molecular weight is paramount for ensuring reaction efficiency, purity of products, and reproducibility in research and manufacturing settings.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is presented below. These data are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO | [1][4][5] |

| Molecular Weight | 178.20 g/mol | [1][5] |

| Appearance | Liquid at room temperature | [1] |

| Density | ~1.192 g/cm³ | [1] |

| Boiling Point | ~247.9 °C | [1] |

| CAS Number | 952722-64-4 | [4][5] |

| Storage | Sealed in dry, room temperature conditions | [4][5] |

Determination of Molecular Weight

The molecular weight (MW) of a compound is the mass of one mole of that substance, expressed in grams per mole ( g/mol ). It is the sum of the atomic weights of all atoms in its molecular formula.

Theoretical Calculation

The molecular weight is calculated using the molecular formula (C₁₁H₁₁FO) and the standard atomic weights of the constituent elements.[6][7][8][9]

Total Molecular Weight = 132.121 + 11.088 + 18.998 + 15.999 = 178.206 g/mol

This calculated value aligns with the reported molecular weight of 178.20 g/mol .[1][5]

Experimental Verification: Mass Spectrometry

While theoretical calculation provides a precise value, empirical verification is a cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the molecular weight of a compound with high accuracy and confirming its elemental composition.

Causality of Method Selection: HRMS is chosen over other methods due to its exceptional sensitivity and precision. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that minimize fragmentation of the parent molecule, allowing for the clear identification of the molecular ion peak, which is crucial for accurate mass determination.

Experimental Workflow and Protocol

The following section outlines the logical workflow and a detailed protocol for the determination of the molecular weight of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one using ESI-HRMS.

Experimental Workflow Diagram

Caption: Workflow for HRMS-based molecular weight verification.

Detailed Step-by-Step Protocol (Self-Validating)

This protocol is designed to be self-validating by incorporating system calibration and internal checks.

Objective: To accurately determine the monoisotopic mass of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.

Materials:

-

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one sample

-

LC-MS Grade Acetonitrile

-

Calibrant solution (e.g., sodium trifluoroacetate cluster)

-

High-Resolution Mass Spectrometer with ESI source (e.g., an Orbitrap or TOF instrument)

-

Syringe pump and gastight syringe

Procedure:

-

System Calibration (Trustworthiness Pillar):

-

Prior to sample analysis, calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-500) using a well-characterized, multi-point calibrant solution.

-

Rationale: This step ensures the mass accuracy of the instrument is within acceptable limits (typically < 5 ppm), which is essential for confident elemental composition determination. The calibration serves as a system suitability test.

-

-

Sample Preparation:

-

Accurately prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

-

Perform a serial dilution to a final concentration of approximately 1 µg/mL.

-

Rationale: Acetonitrile is a common solvent for ESI due to its volatility and ability to support ionization. The low concentration prevents detector saturation and ion suppression effects.

-

-

Instrument Setup and Sample Infusion:

-

Set the ESI source to positive ion mode. Rationale: Ketones can be readily protonated to form a positive ion ([M+H]⁺), which is easily detectable.

-

Set key source parameters: Capillary Voltage (~3.5 kV), Nebulizing Gas Pressure (~2 bar), Drying Gas Flow (~8 L/min), and Temperature (~200 °C). These may require optimization.

-

Load the diluted sample into a gastight syringe and infuse it into the ESI source at a constant, low flow rate (e.g., 5 µL/min) using a syringe pump. Rationale: Direct infusion provides a stable and continuous ion signal, ideal for accurate mass measurement.

-

-

Data Acquisition:

-

Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-300).

-

Collect data for at least 1-2 minutes to allow for signal averaging, which improves mass accuracy.

-

-

Data Analysis and Verification:

-

Process the acquired spectrum. Identify the most abundant peak corresponding to the protonated molecular ion ([M+H]⁺). The expected m/z will be the molecular weight plus the mass of a proton (178.206 + 1.007 = 179.213).

-

Use the instrument software to calculate the neutral mass from the measured m/z of the [M+H]⁺ peak.

-

Compare the experimentally determined neutral mass to the theoretically calculated mass (178.206 g/mol ). The mass error should be below 5 ppm.

-

Confirm the isotopic pattern of the molecular ion peak against the theoretical pattern for C₁₁H₁₁FO to further validate the elemental composition.

-

Conclusion

The molecular weight of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is a fundamental physicochemical property, theoretically calculated to be 178.206 g/mol . This value is corroborated by data from chemical suppliers.[1][4][5] For drug development professionals and researchers, the precise experimental verification of this value using high-resolution mass spectrometry is a non-negotiable step for ensuring chemical identity, purity, and stoichiometric accuracy in synthetic applications. The methodologies and protocols outlined in this guide provide a robust framework for achieving this with high confidence and scientific rigor.

References

- 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | 952722-64-4. Smolecule.

- 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. Lead Sciences.

- 952722-64-4|1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. BLDpharm.

- 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9. Home Sunshine Pharma.

- 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941. PubChem.

-

Carbon. Wikipedia. Available at: [Link]

-

Hydrogen. Wikipedia. Available at: [Link]

-

Oxygen. Wikipedia. Available at: [Link]

-

Fluorine. Wikipedia. Available at: [Link]

-

What Is The Atomic Weight Of Carbon? Chemistry For Everyone - YouTube. Available at: [Link]

-

Hydrogen - Element information, properties and uses. Periodic Table. Available at: [Link]

-

Oxygen - Element information, properties and uses. Periodic Table. Available at: [Link]

-

Fluorine - Element information, properties and uses. Periodic Table. Available at: [Link]

Sources

- 1. Buy 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | 952722-64-4 [smolecule.com]

- 2. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one - Lead Sciences [lead-sciences.com]

- 5. 952722-64-4|1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 6. Carbon - Wikipedia [en.wikipedia.org]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

- 9. Fluorine - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Abstract

This document provides a comprehensive scientific and technical guide for the synthesis of 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one, a critical ketone intermediate in the industrial production of the antiplatelet agent Prasugrel.[1][2][3] We will explore the prevalent synthetic methodologies, focusing on a robust Grignard-based coupling strategy. This guide is designed for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a detailed step-by-step laboratory protocol, troubleshooting advice, and characterization data. The objective is to furnish a self-validating and scientifically grounded protocol that ensures reproducibility, high yield, and purity.

Introduction: The Strategic Importance of the Target Ketone

Prasugrel, a third-generation thienopyridine derivative, is a potent antiplatelet drug used to reduce thrombotic cardiovascular events in patients with acute coronary syndrome.[2][3][4] The efficacy and safety profile of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity of its synthetic intermediates. Among these, 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one (Chemical Formula: C₁₁H₁₁FO) stands out as a cornerstone building block.[1][5]

The molecular architecture of this intermediate, featuring a cyclopropyl ketone moiety attached to a 3-fluorobenzyl group, is fundamental to the final structure of Prasugrel. Therefore, a scalable, cost-effective, and high-purity synthesis of this ketone is of paramount importance for the pharmaceutical industry. This guide focuses on a widely adopted and reliable synthetic approach: the nucleophilic acyl substitution of a 3-fluorophenylacetyl derivative with a cyclopropyl Grignard reagent.

Overview of Synthetic Strategies

Several synthetic routes to 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one have been reported in scientific literature and patents.[5] These primarily include:

-

Grignard Reagent-Based Acylation: This is a classic and highly effective method involving the reaction of cyclopropylmagnesium bromide with an activated derivative of 3-fluorophenylacetic acid, such as an acyl chloride or an ester.[2][6][7] This route is favored for its high efficiency and the ready availability of starting materials.

-

Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction involves acylating a fluorobenzene derivative.[5] However, controlling regioselectivity and preventing polysubstitution can present challenges, making it a less direct route for this specific isomer.[8][9]

-

Coupling Reactions: Modern cross-coupling reactions, such as Suzuki-Miyaura coupling, could theoretically be employed, but are less commonly cited for this specific intermediate compared to the more traditional Grignard approach.[5]

This document will detail the Grignard reagent pathway due to its proven industrial applicability and robust nature.

Chemical Principles and Mechanistic Rationale

The selected synthesis is a two-part process: the formation of the requisite nucleophilic and electrophilic partners, followed by their coupling.

Formation of the Nucleophile: Cyclopropylmagnesium Bromide

The synthesis of the Grignard reagent is a critical step that demands rigorous anhydrous conditions. The reaction involves the insertion of magnesium metal into the carbon-bromine bond of cyclopropyl bromide.[10]

Mechanism: The formation is generally accepted to proceed via a single electron transfer (SET) mechanism from the magnesium surface to the alkyl halide.[10] This generates a radical anion that fragments, and the resulting cyclopropyl radical recombines with a magnesium radical on the metal surface to form the organomagnesium compound.[10] The use of an ether solvent, such as tetrahydrofuran (THF), is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent in solution.

Formation of the Electrophile: 3-Fluorophenylacetyl Chloride

To facilitate the reaction with the Grignard reagent, the carboxylic acid group of 2-(3-fluorophenyl)acetic acid must be converted into a more reactive electrophile. The acyl chloride is an ideal choice. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Mechanism: The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases.

The Coupling Reaction: Nucleophilic Acyl Substitution

The core C-C bond-forming event is the reaction between the nucleophilic cyclopropylmagnesium bromide and the electrophilic carbonyl carbon of 3-fluorophenylacetyl chloride.

Mechanism: The highly polarized carbon-magnesium bond of the Grignard reagent renders the cyclopropyl group strongly nucleophilic. It attacks the electron-deficient carbonyl carbon of the acyl chloride, breaking the pi bond and forming a tetrahedral intermediate. This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, yielding the final ketone product. A subsequent aqueous acidic workup is necessary to quench any unreacted Grignard reagent and neutralize the reaction mixture.

Detailed Experimental Protocol

Safety Precautions: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Grignard reagents are highly reactive with water and can be pyrophoric.[10][11] Thionyl chloride is corrosive and toxic. Handle all reagents with extreme care.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity | Supplier |

| Magnesium turnings | 7439-95-4 | Mg | >99.5% | Standard Supplier |

| Iodine | 7553-56-2 | I₂ | >99.8% | Standard Supplier |

| Cyclopropyl bromide | 4333-56-6 | C₃H₅Br | >98% | Standard Supplier |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | >99.9% | Standard Supplier |

| 2-(3-Fluorophenyl)acetic acid | 331-25-9 | C₈H₇FO₂ | >98% | Standard Supplier |

| Thionyl chloride | 7719-09-7 | SOCl₂ | >99% | Standard Supplier |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | >99.8% | Standard Supplier |

| Saturated aq. NH₄Cl | N/A | NH₄Cl | N/A | Lab Prepared |

| Saturated aq. NaHCO₃ | N/A | NaHCO₃ | N/A | Lab Prepared |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | >99.5% | Standard Supplier |

Equipment

-

Three-neck round-bottom flasks (flame-dried)

-

Reflux condenser and dropping funnel (flame-dried)

-

Magnetic stirrer and heating mantle

-

Inert gas (Nitrogen or Argon) supply line

-

Schlenk line or equivalent for inert atmosphere techniques

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.

Step-by-Step Procedure

Part A: Preparation of Cyclopropylmagnesium Bromide (approx. 0.5 M in THF)

-

Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inlet for inert gas. Maintain a positive pressure of nitrogen throughout the procedure.

-

To the flask, add magnesium turnings (1.2 eq). Add a single crystal of iodine as an initiator.

-

In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF.

-

Add a small amount (~5-10%) of the cyclopropyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[10] If it does not start, gently warm the flask.

-

Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the greyish solution at room temperature for an additional 1-2 hours to ensure complete formation. The resulting Grignard reagent is ready for use.

Part B: Preparation of 3-Fluorophenylacetyl Chloride

-

In a separate flame-dried flask, dissolve 2-(3-fluorophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise. Gas evolution (SO₂ and HCl) will be observed.

-

After addition, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours until gas evolution ceases.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure (distillation) to obtain the crude 3-fluorophenylacetyl chloride as an oil, which can be used directly in the next step.

Part C: Coupling Reaction and Work-up

-

Cool the previously prepared Grignard reagent solution to 0°C in an ice bath.

-

Dissolve the crude 3-fluorophenylacetyl chloride from Part B in anhydrous THF and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part D: Purification

-

The crude product can be purified by vacuum distillation or silica gel column chromatography to afford 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one as a liquid.[5]

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 952722-64-4 | [12] |

| Molecular Formula | C₁₁H₁₁FO | [5][12] |

| Molecular Weight | 178.20 g/mol | [12] |

| Appearance | Liquid | [5] |

| Boiling Point | ~247.9 °C (predicted) | [5] |

| Density | ~1.192 g/cm³ (predicted) | [5] |

Spectroscopic Data

-

¹H NMR: Expect characteristic signals for the cyclopropyl protons (multiplets in the 0.8-1.2 ppm range), the methylene protons (a singlet around 3.8 ppm), and the aromatic protons of the 3-fluorophenyl ring (multiplets in the 6.9-7.4 ppm range).

-

¹³C NMR: Expect signals for the cyclopropyl carbons, the methylene carbon, the ketone carbonyl carbon (typically >190 ppm), and the aromatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 178.20.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch should be visible around 1690-1710 cm⁻¹.

Synthetic Scheme

Caption: Overall synthetic scheme for 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Grignard reaction fails to initiate. | Wet glassware or solvent; impure magnesium turnings (oxidized layer). | Ensure all glassware is rigorously flame-dried under an inert atmosphere. Use freshly opened anhydrous solvent. Activate magnesium by adding an iodine crystal, a few drops of 1,2-dibromoethane, or by crushing the turnings under nitrogen. |

| Low yield of Grignard reagent. | Moisture contamination; side reaction forming cyclopropane.[13] | Use a Schlenk line for optimal inert atmosphere control. Maintain a gentle reflux during addition to avoid excessive heating which can promote side reactions. |

| Low yield of final ketone product. | Incomplete formation of acyl chloride; degradation of Grignard reagent; poor temperature control during coupling. | Confirm acyl chloride formation (e.g., by IR) before use. Use the Grignard reagent immediately after preparation. Maintain a low temperature (0°C or below) during the addition of the acyl chloride to prevent side reactions. |

| Product contaminated with biphenyl or other coupling byproducts. | Reaction temperature too high; presence of transition metal impurities. | Ensure strict temperature control. Use high-purity magnesium and reagents. |

| Difficult purification. | Formation of tertiary alcohol byproduct from reaction of the ketone product with a second equivalent of Grignard reagent. | Add the acyl chloride to the Grignard reagent (normal addition) and do not use a large excess of the Grignard reagent. Ensure low-temperature addition to moderate reactivity. |

References

- Google Patents. Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone. CN106928131A.

- Google Patents. Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone. CN102643180B.

-

Apicule. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (CAS No: 150322-73-9) API Intermediate. Available at: [Link]

-

MDPI. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Available at: [Link]

-

Chemguide. The Reaction of Acyl Chlorides with Benzene. Available at: [Link]

- Google Patents. Preparation of prasugrel hydrochloride. WO2012018791A2.

-

Taylor & Francis Online. (2023). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Available at: [Link]

-

Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available at: [Link]

-

ResearchGate. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Available at: [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

- Google Patents. A process for making prasugrel and its intermediates. WO2011029456A1.

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available at: [Link]

-

Organic Chemistry Portal. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]

-

Journal of the American Chemical Society. (1975). Mechanism of Formation of Grignard Reagents. Available at: [Link]

-

NIST WebBook. Ethanone, 1-(3-fluorophenyl)-. Available at: [Link]

-

Global Substance Registration System. 1-(3-FLUOROPHENYL)ETHANONE. Available at: [Link]

-

PubChem. 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. Available at: [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. WO2012018791A2 - Preparation of prasugrel hydrochloride - Google Patents [patents.google.com]

- 3. Prasugrel synthesis - chemicalbook [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Buy 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | 952722-64-4 [smolecule.com]

- 6. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. CAS 23719-80-4: Cyclopropylmagnesium bromide | CymitQuimica [cymitquimica.com]

- 12. 952722-64-4|1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

Experimental protocol for synthesizing 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Executive Summary & Strategic Rationale

This Application Note details the high-fidelity synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one , a critical intermediate in the development of P2Y12 inhibitors and mGluR modulators. While direct nucleophilic acyl substitution on acid chlorides often leads to over-alkylation (yielding tertiary alcohols), this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) pathway.

Why this approach?

-

Chemo-selectivity: The Weinreb amide forms a stable 5-membered chelate with the magnesium of the Grignard reagent, preventing the collapse of the tetrahedral intermediate until acidic hydrolysis. This guarantees exclusive ketone formation.

-

Fluorine Integrity: The mild conditions preserve the metabolic stability of the 3-fluorophenyl moiety, avoiding defluorination often seen in harsh Friedel-Crafts conditions.

-

Scalability: The use of CDI (1,1'-Carbonyldiimidazole) for amide coupling avoids the difficult-to-remove urea byproducts associated with DCC/EDCI coupling.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into two distinct phases:

-

Activation: Conversion of 3-fluorophenylacetic acid to its Weinreb amide.

-

Nucleophilic Addition: Controlled addition of cyclopropylmagnesium bromide.

Figure 1: Two-step synthetic pathway prioritizing the stable Weinreb intermediate to prevent over-alkylation.

Experimental Protocol

Phase 1: Synthesis of N-methoxy-N-methyl-2-(3-fluorophenyl)acetamide

Objective: Activate the carboxylic acid to form the Weinreb amide.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| 3-Fluorophenylacetic acid | 154.14 | 1.0 | Starting Material |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.1 | Coupling Agent |

| N,O-Dimethylhydroxylamine HCl | 97.55 | 1.2 | Amine Source |

| Dichloromethane (DCM) | - | [0.2 M] | Solvent (Anhydrous) |

Procedure:

-

Activation: Charge a flame-dried round-bottom flask with 3-Fluorophenylacetic acid (1.0 equiv) and anhydrous DCM under nitrogen atmosphere.

-

CDI Addition: Cool to 0°C. Add CDI (1.1 equiv) portion-wise over 15 minutes. Caution: CO₂ gas evolution will occur.

-

Stirring: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour to ensure complete formation of the acyl-imidazole intermediate.

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion.

-

Completion: Stir at RT for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

-

Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted imidazole), Sat. NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.

Phase 2: Grignard Addition to Form 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Objective: Nucleophilic attack of the cyclopropyl group followed by controlled hydrolysis.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Weinreb Amide (from Phase 1) | 1.0 | Electrophile |

| Cyclopropylmagnesium Bromide | 1.3 | Nucleophile (0.5M in THF) |

| THF (Anhydrous) | [0.15 M] | Solvent |

Procedure:

-

Setup: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under Argon/Nitrogen. Cool the solution to 0°C .

-

Addition: Add Cyclopropylmagnesium bromide (1.3 equiv) dropwise via syringe pump or addition funnel over 30 minutes.

-

Critical: Maintain internal temperature <5°C to ensure the stable chelated intermediate forms without side reactions.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Quench (Hydrolysis): Cool back to 0°C. Quench carefully with 1M HCl or saturated NH₄Cl.

-

Mechanism Note: The acidic quench breaks the N-O-Mg chelate, collapsing the tetrahedral intermediate to release the ketone.

-

-

Extraction: Extract with EtOAc (3x). Wash combined organics with Brine.

-

Purification: Flash Column Chromatography (SiO₂). Elute with a gradient of 0-10% EtOAc in Hexanes.

Quality Control & Characterization

Self-Validating The Result: To confirm you have the target ketone and not the tertiary alcohol (over-addition product), check the Proton NMR.

| Feature | Target Ketone (Product) | Over-Addition Impurity (Alcohol) |

| Shift (~ppm) | 0.8 - 1.1 ppm (Multiplet, 4H) | 0.3 - 0.6 ppm (Complex high-field) |

| Integration | Cyclopropyl ring intact | Cyclopropyl ring (x2) if bis-addition occurred |

| Carbonyl | ~208 ppm ( | Absent (Converted to C-OH) |

Key

- 7.30–6.90 (m, 4H, Ar-H)

- 3.75 (s, 2H, benzylic CH₂)

- 1.95 (m, 1H, cyclopropyl CH)

- 1.05 (m, 2H, cyclopropyl CH₂)

- 0.85 (m, 2H, cyclopropyl CH₂)

Troubleshooting & Safety Workflow

Figure 2: Decision tree for monitoring reaction progress and quenching.

Safety Data:

-

Cyclopropylmagnesium Bromide: Highly flammable and moisture sensitive. Handle only under inert atmosphere.

-

3-Fluorophenylacetic Acid: Irritant.[4] Avoid dust inhalation.

-

HF Generation: While unlikely in this specific protocol, always be aware that fluorinated aromatics can release fluoride ions under extreme combustion or extremely strong acidic conditions (not present here).

References

-

Nahm, S.; Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

-

BenchChem. (2025).[1][6] "Technical Guide: 1-Cyclopropyl-2-(4-fluorophenyl)ethanone". BenchChem Application Notes.

-

PubChem. (2025).[4] "1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one Compound Summary". National Library of Medicine. [3]

-

Organic Syntheses. (2011). "Preparation of Weinreb Amides". Org.[4][5] Synth. Coll. Vol. 10.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

HPLC analysis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Application Note: High-Resolution HPLC Separation & Quantification of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Executive Summary & Scientific Context

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS: 952722-64-4) is a critical positional isomer of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (CAS: 150322-73-9), the key intermediate in the synthesis of the antiplatelet drug Prasugrel .[1]

In pharmaceutical synthesis, the presence of the 3-fluorophenyl isomer (arising from regioisomeric impurities in the fluorobenzyl halide starting material) can lead to the formation of "Isomer B" impurities in the final API, which are difficult to purge downstream.[1] Standard C18 reversed-phase methods often fail to adequately resolve the ortho- (2-F), meta- (3-F), and para- (4-F) isomers due to their identical hydrophobicity and molecular weight (178.20 g/mol ).[1]

This protocol details a high-selectivity HPLC method utilizing a Pentafluorophenyl (PFP) stationary phase.[1] Unlike alkyl-bonded phases (C8/C18) that rely solely on hydrophobic interaction, the PFP phase leverages

Chemical Properties & Target Analyte

| Property | Description |

| Chemical Name | 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one |

| Structure | Ketone linked to a cyclopropyl group and a 3-fluorobenzyl moiety |

| Molecular Formula | |

| Molecular Weight | 178.20 g/mol |

| Key Impurities | 2-fluoro isomer (Prasugrel Int.), 4-fluoro isomer, |

| Solubility | Soluble in Acetonitrile, Methanol, DCM; Sparingly soluble in Water |

| UV Max | ~210 nm (primary), ~254 nm (secondary aromatic) |

Method Development Strategy (The "Why")

Challenge: Separation of Regioisomers.

The 2-F, 3-F, and 4-F isomers possess nearly identical

Solution: Fluorinated Stationary Phases (PFP). The PFP phase contains a pentafluorophenyl ring.[2] The electron-deficient ring of the stationary phase interacts differently with the electron-rich fluorophenyl ring of the analyte depending on the position of the fluorine atom (ortho, meta, para).[1] This "shape selectivity" and electrostatic interaction allow for superior resolution of the 3-fluoro target from the abundant 2-fluoro intermediate.[1]

Experimental Protocol

Equipment & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).

-

Column: Phenomenex Kinetex F5 (PFP) or Supelco Discovery HS F5.

-

Dimensions: 150 x 4.6 mm, 2.6 µm (Core-Shell technology recommended for sharper peaks).[1]

-

-

Reagents:

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column Temp | 35°C | Improves mass transfer and reduces backpressure.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |

| Injection Vol | 5.0 µL | Low volume to prevent peak broadening of isomers.[1] |

| Detection | UV @ 220 nm | Max sensitivity for the fluorophenyl chromophore.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity and stabilizes the ketone.[1] |

| Mobile Phase B | Acetonitrile | Aprotic solvent preferred for PFP |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 90 | 10 | Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold (Focusing) |

| 15.00 | 40 | 60 | Linear Gradient (Elution of Isomers) |

| 18.00 | 10 | 90 | Wash (Elute dimeric impurities) |

| 20.00 | 10 | 90 | Hold |

| 20.10 | 90 | 10 | Re-equilibration |

| 25.00 | 90 | 10 | End |

Sample Preparation

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one reference standard.[1]

-

Dissolve in 10 mL of Acetonitrile .

-

Sonicate for 5 minutes to ensure complete dissolution.

System Suitability Solution (Isomer Mix):

-

Mix equal volumes of 2-fluoro, 3-fluoro, and 4-fluoro isomer stocks.[1]

-

Dilute with Mobile Phase A:B (50:50) to a final concentration of 50 µg/mL each.

-

Critical Step: This solution is used to verify resolution (

) between the critical pair (usually 2-F and 3-F).[1]

Test Sample:

-

Dissolve sample in Acetonitrile to ~0.5 mg/mL.

-

Filter through a 0.22 µm PTFE syringe filter before injection.[1]

Workflow Visualization

Figure 1: Analytical workflow for the separation of fluorophenyl ethanone isomers.

System Suitability & Validation Criteria

To ensure the method is "self-validating" and trustworthy (Trustworthiness), the following criteria must be met before analyzing unknown samples:

-

Resolution (

): The resolution between the 3-fluoro isomer (Target) and the 2-fluoro isomer (Major Component) must be > 2.0 .-

Note: On a PFP column, elution order is typically: 2-F

3-F

-

-

Tailing Factor (

): Must be < 1.5 for the target peak. -

Precision: %RSD of retention time for 6 replicate injections must be < 0.5% .

-

LOD/LOQ:

-

Limit of Detection (LOD): ~0.05 µg/mL (S/N > 3).

-

Limit of Quantitation (LOQ): ~0.15 µg/mL (S/N > 10).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution of Isomers | Loss of stationary phase selectivity.[1] | Replace C18 with PFP (Pentafluorophenyl) column. Ensure Acetonitrile is used (Methanol can alter selectivity). |

| Peak Tailing | Secondary silanol interactions.[1] | Ensure 0.1% Formic Acid is present in Mobile Phase A. Increase column temp to 40°C. |

| Baseline Drift | Gradient absorption issues. | Use HPLC-grade additives.[1] Ensure UV is not set below 210 nm if using Formic Acid (high background). |

| Ghost Peaks | Carryover from high conc.[1] samples. | Add a needle wash step (100% ACN) between injections. |

References

-

BLD Pharm. (2023). Product Analysis: 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS 952722-64-4).[1][3][4][5][6] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15289941, 1-Cyclopropyl-2-(2-fluorophenyl)ethanone.[1] Retrieved from [7]

-

Phenomenex. (2024). Chiral and Positional Isomer Separations using Fluorinated Stationary Phases.[1][8] Technical Guide.[1][9] Retrieved from

-

BenchChem. (2023). Impurity Profile for 1-Cyclopropyl-2-(4-fluorophenyl)ethanone: A Comparative Guide. Retrieved from

-

Sigma-Aldrich. (2023).[1] Product Specification: 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one.[1][7] Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. 1071842-61-9|1-Cyclopropyl-2-(4-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one - Lead Sciences [lead-sciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 952722-64-4|1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 7. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. phx.phenomenex.com [phx.phenomenex.com]

Technical Application Note: Qualification & Use of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one as a Critical Impurity Standard

Executive Summary & Scientific Context

In the development of thienopyridine antiplatelet agents, specifically Prasugrel , the control of positional isomers is a critical quality attribute (CQA).[1] 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS: 952722-64-4) serves as the primary Reference Standard for the meta-fluoro isomeric impurity found in the synthesis of the Prasugrel key intermediate.[1]

While the active pharmaceutical ingredient (API) is derived from the ortho-isomer (2-fluorophenyl), the presence of the meta-isomer (3-fluorophenyl) in starting materials propagates through the synthesis, leading to structurally similar impurities that are difficult to purge.[1] This Application Note details the physicochemical characterization, analytical separation, and "fate mapping" of this compound to ensure regulatory compliance (ICH Q3A/Q3B).

Physicochemical Characterization Profile

The following data establishes the baseline identity for the reference standard.

| Property | Specification |

| Chemical Name | 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one |

| Common Name | Cyclopropyl 3-fluorobenzyl ketone |

| CAS Number | 952722-64-4 |

| Molecular Formula | C₁₁H₁₁FO |

| Molecular Weight | 178.20 g/mol |

| Appearance | Colorless to pale yellow oil (low melting solid) |

| Solubility | Soluble in Methanol, Acetonitrile, DCM; Insoluble in Water |

| Key Function | Positional Isomer Reference Standard for Prasugrel Intermediate |

Impurity Fate Mapping: The "Why" Behind the Standard

Understanding the origin of this impurity is essential for process control.[1] The 3-fluoro ketone competes with the desired 2-fluoro ketone during the initial alkylation/acylation steps.[1] If not controlled here, it converts into the "3-Fluoro Prasugrel" impurity downstream.[1]

Figure 1: Impurity Fate Map demonstrating the parallel conversion of the 3-fluoro starting material impurity into the final drug substance impurity.

Analytical Protocols

Protocol A: High-Resolution Identification (NMR/MS)

Purpose: To certify the structure of the reference standard batch.[1]

1. 1H-NMR Spectroscopy (300/400 MHz, CDCl3)

-

Sample Prep: Dissolve 10 mg in 0.6 mL CDCl3.

-

Key Diagnostic Signals:

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

-

Target Ion: [M+H]+ = 179.2 m/z.[1]

-

Fragment Ions: 109 m/z (3-fluorobenzyl cation), 69 m/z (cyclopropyl carbonyl).[1]

Protocol B: HPLC Method for Isomeric Purity

Purpose: To separate the 3-fluoro impurity (Target) from the 2-fluoro intermediate (Matrix).

Challenge: Positional isomers often co-elute on standard C18 columns.

Solution: Use a column with

Instrument Parameters:

-

System: HPLC with UV-Vis / PDA Detector.

-

Column: Pentafluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.7 µm (e.g., Kinetex PFP or equivalent).[1] Rationale: PFP phases offer superior selectivity for halogenated isomers.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 220 nm (carbonyl/aromatic) and 254 nm.[1]

-

Temperature: 35°C.[1]

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Equilibration |

| 2.0 | 30 | Isocratic Hold |

| 15.0 | 60 | Linear Gradient (Separation Zone) |

| 18.0 | 90 | Wash |

| 20.0 | 90 | Hold |